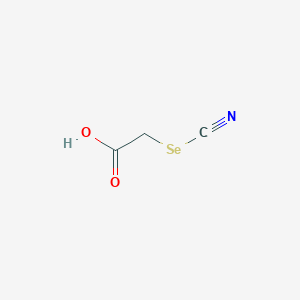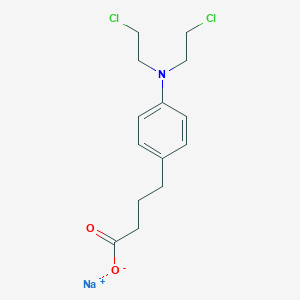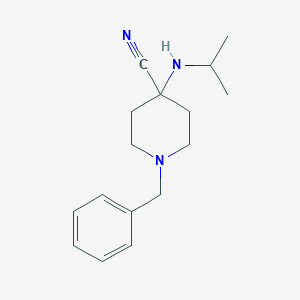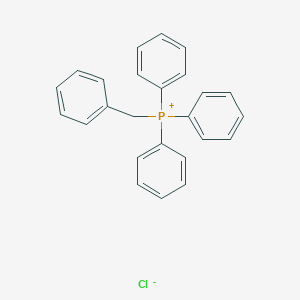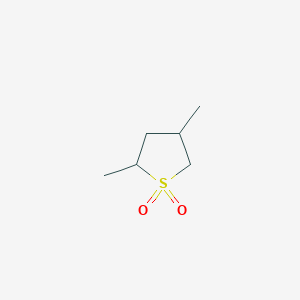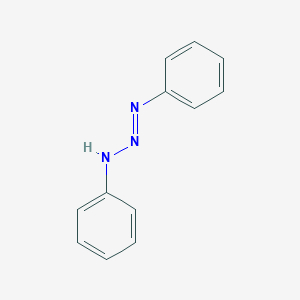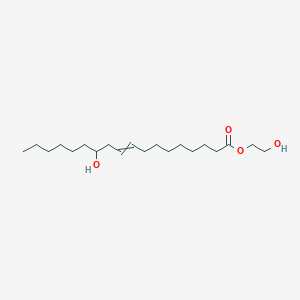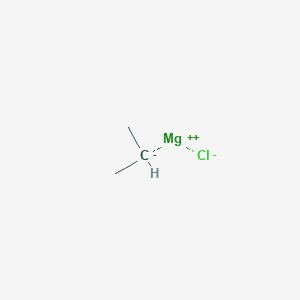
Magnesium, chloro(1-methylethyl)-
説明
“Magnesium, chloro(1-methylethyl)-”, also known as Isopropylmagnesium Chloride, is a highly reactive organomagnesium halide formed by the reaction of metallic magnesium and isopropyl chloride . It is primarily used to add an iso-propyl group to carbonyl groups . This reagent can also be used as a strong base in aprotic solvents .
Synthesis Analysis
Isopropylmagnesium Chloride is a Grignard reagent, which can be used in Grignard reactions to form new carbon-carbon bonds .Molecular Structure Analysis
The molecular formula of “Magnesium, chloro(1-methylethyl)-” is C3H7ClMg . The InChI string isInChI=1S/C3H7.ClH.Mg/c1-3-2;;/h3H,1-2H3;1H;/q;;+1/p-1 . Chemical Reactions Analysis
Isopropylmagnesium Chloride is a Grignard reagent, which can be used in Grignard reactions for metal transfer to prepare general organometallic semiconductors .Physical And Chemical Properties Analysis
Isopropylmagnesium Chloride is a flammable liquid and vapor. It may form explosive peroxides and reacts violently with water . It may cause respiratory irritation and is suspected of causing cancer . It may also cause drowsiness or dizziness .科学的研究の応用
Regioselective Functionalization of Pyridines
IMC is utilized in the regioselective functionalization of trisubstituted pyridines . This process is crucial for the synthesis of various pyridine derivatives, which are important in the development of pharmaceuticals and agrochemicals. The ability of IMC to selectively target specific positions on the pyridine ring allows for the creation of complex molecules with high precision.
Electrophilic Amination for Amine Synthesis
In the field of amine synthesis, IMC serves as a reagent in electrophilic amination . This method is employed to prepare a wide range of amines, which are fundamental building blocks in organic synthesis and are found in numerous bioactive molecules.
Cyclopentene Derivative Functionalization
IMC is involved in the functionalization of cyclopentene derivatives . These derivatives are significant in the synthesis of natural products and pharmaceuticals. The use of IMC allows for the introduction of isopropyl groups into these compounds, enhancing their chemical diversity.
Synthesis of Fused Aromatic Compounds
The compound plays a role in the preparation of 2,3-functionalized furans, benzofurans, and thiophenes . These fused aromatic compounds have applications in materials science, particularly in the creation of organic semiconductors and other electronic materials.
Benzylic Grignard Reactions
IMC is used in benzylic Grignard reactions via sulfur-magnesium exchange . This reaction is a cornerstone in organic chemistry, allowing for the formation of carbon-carbon bonds and the synthesis of complex molecular structures.
Organometallic Reagent in Industrial Chemistry
As an organometallic compound, IMC finds applications as a reagent and catalyst in industrial chemistry . It’s used in processes such as thin film deposition and the manufacturing of LEDs, playing a vital role in the advancement of technology and materials science.
Pharmaceutical Applications
In pharmaceutical research, IMC is a valuable reagent for the synthesis of various drug molecules . Its reactivity and selectivity make it an essential tool in the development of new medications.
Safety and Handling in Research
While IMC is a powerful reagent in scientific research, it requires careful handling due to its reactivity. It is air and moisture sensitive and reacts violently with water, releasing toxic gases . Proper safety protocols must be followed when using this compound in the laboratory.
作用機序
Isopropylmagnesium Chloride, also known as Chloro(1-methylethyl)magnesium or Magnesium, chloro(1-methylethyl)-, is a highly reactive organomagnesium compound . This article aims to provide a comprehensive understanding of its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.
Target of Action
Isopropylmagnesium Chloride primarily targets organic compounds with reactive functional groups, such as carbonyl groups in aldehydes, ketones, and esters . It acts as a nucleophile, facilitating the formation of new carbon-carbon bonds .
Mode of Action
Isopropylmagnesium Chloride, a Grignard reagent, interacts with its targets through nucleophilic addition . It donates its electron pair to an electrophilic carbon in the carbonyl group, forming a new carbon-carbon bond . This reaction is fundamental to many organic synthesis processes, including the formation of alcohols, carboxylic acids, and others .
Biochemical Pathways
The primary biochemical pathway involving Isopropylmagnesium Chloride is the Grignard reaction . In this process, the reagent adds to a carbonyl group, leading to the formation of a tertiary alcohol after the addition of water . This reaction is a cornerstone in organic chemistry, enabling the synthesis of complex molecules from simpler precursors .
Pharmacokinetics
It is typically used in a laboratory setting for chemical synthesis . Its reactivity and sensitivity to moisture necessitate careful handling and storage .
Result of Action
The primary result of Isopropylmagnesium Chloride’s action is the formation of new carbon-carbon bonds . This enables the synthesis of a wide range of organic compounds, including alcohols, carboxylic acids, and more . The compound’s high reactivity and nucleophilic nature make it a valuable tool in organic synthesis .
Action Environment
The action of Isopropylmagnesium Chloride is highly sensitive to its environment. It is moisture-sensitive and can react violently with water, producing heat and flammable gases . Therefore, it is typically used in anhydrous conditions and under an inert atmosphere .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
magnesium;propane;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7.ClH.Mg/c1-3-2;;/h3H,1-2H3;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUYHWZFSGMZEOG-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[CH-]C.[Mg+2].[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7ClMg | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6061444 | |
| Record name | Magnesium, chloro(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6061444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, 1 Molar solution in tetrahydrofuran: Liquid; [Alfa Aesar MSDS] | |
| Record name | Magnesium, chloro(1-methylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Chloro(1-methylethyl)magnesium | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21065 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Magnesium, chloro(1-methylethyl)- | |
CAS RN |
1068-55-9 | |
| Record name | Chloroisopropylmagnesium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001068559 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Magnesium, chloro(1-methylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Magnesium, chloro(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6061444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chloro(1-methylethyl)magnesium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.680 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHLOROISOPROPYLMAGNESIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MN8G5FEJ5J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What is the molecular formula and weight of isopropylmagnesium chloride?
A1: The molecular formula of isopropylmagnesium chloride is C3H7ClMg, and its molecular weight is 102.82 g/mol [].
Q2: Is there any spectroscopic data available for isopropylmagnesium chloride?
A2: While specific spectroscopic data wasn't provided in the research papers, isopropylmagnesium chloride is commonly characterized using 1H NMR and 13C NMR spectroscopy [, ].
Q3: What is the typical solvent used for reactions involving isopropylmagnesium chloride?
A3: Isopropylmagnesium chloride is typically prepared and used as a solution in tetrahydrofuran (THF). It is miscible with most organic solvents [].
Q4: How does isopropylmagnesium chloride react with water and oxygen?
A4: Isopropylmagnesium chloride reacts vigorously with water and oxygen, evolving flammable gases. It's crucial to handle it under an inert atmosphere to prevent decomposition [].
Q5: What are some common applications of isopropylmagnesium chloride in organic synthesis?
A5: Isopropylmagnesium chloride is widely used for:
- Halogen-magnesium exchange reactions: It can selectively exchange bromine or iodine atoms in aromatic and heteroaromatic compounds with magnesium, even in the presence of sensitive functional groups like esters and cyano groups [, , , ].
- Nucleophilic addition reactions: It can add to carbonyl groups in aldehydes, ketones, and esters, leading to the formation of alcohols [, , , ].
- Generation of other organometallic reagents: It serves as a precursor for generating magnesium alkylidene carbenoids, which are valuable intermediates for synthesizing alkynes and allenes [, , , ].
Q6: Can you provide an example of how isopropylmagnesium chloride facilitates regioselective synthesis?
A6: In the synthesis of 2-substituted 5-bromobenzoic acids, isopropylmagnesium chloride selectively exchanges with the bromine atom at the 2-position of 3-substituted 1,2-dibromoarenes, highlighting its regioselectivity in halogen-metal exchange reactions [].
Q7: How does isopropylmagnesium chloride contribute to the synthesis of complex natural products?
A7: Isopropylmagnesium chloride played a crucial role in the total asymmetric synthesis of sclerophytin A and B, demonstrating its applicability in synthesizing complex natural products with multiple stereocenters [].
Q8: Can isopropylmagnesium chloride be used in the synthesis of polymers?
A8: Yes, it is used in the polymerization of thiophene derivatives to produce polythiophenes, which are important conjugated polymers with applications in organic electronics [, ].
Q9: How is the stability of isopropylmagnesium chloride affected by different conditions?
A9: Isopropylmagnesium chloride is highly reactive and decomposes rapidly upon exposure to air and moisture. It should be stored and handled under an inert atmosphere, ideally in a dry, oxygen-free environment [, ].
Q10: Are there any formulation strategies to improve its stability?
A10: Research suggests the use of bis[2-(N,N-dimethylamino)ethyl] ether as an additive to stabilize isopropylmagnesium chloride and prevent unwanted side reactions, particularly with substrates containing sensitive functional groups [, ].
Q11: What are the safety hazards associated with isopropylmagnesium chloride?
A11: Isopropylmagnesium chloride is highly flammable and reacts violently with water, releasing flammable gases. It can cause severe skin and eye burns upon contact. It's crucial to handle it with extreme caution, wearing appropriate personal protective equipment and working in a well-ventilated area [, ].
Q12: What are some key SHE regulations to consider when working with isopropylmagnesium chloride?
A12: Handling isopropylmagnesium chloride necessitates strict adherence to safety protocols:
Q13: How is computational chemistry employed in research involving isopropylmagnesium chloride?
A13: While the provided papers don't extensively cover computational studies, DFT calculations were used to investigate the mechanism of the Fritsch–Buttenberg–Wiechell rearrangement involving magnesium alkylidene carbenoids derived from isopropylmagnesium chloride [].
Q14: Are there any alternative reagents to isopropylmagnesium chloride for specific reactions?
A14: Yes, depending on the specific transformation, other organometallic reagents like butyllithium, ethylmagnesium bromide, or organocopper reagents might be considered. The choice often depends on factors like reactivity, selectivity, and functional group tolerance. For instance, in some cases, lithium dichloro(1-methylethyl)magnesate (iPrMgCl⋅LiCl complex) can be used for halogen-magnesium exchange reactions [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




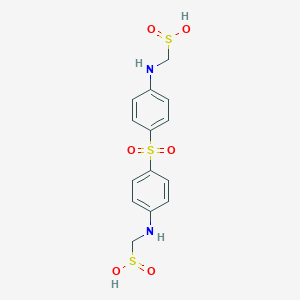
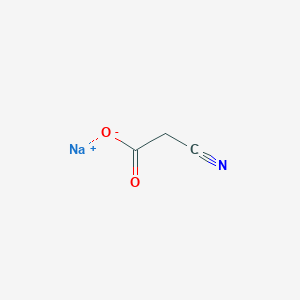

![2H-Naphtho[1,2-d]triazole-6,8-disulfonic acid, 2-(4-nitrophenyl)-](/img/structure/B94805.png)
![3-(5-Hydroxy-2,2,7,8-tetramethyl-6-oxo-7,8-dihydropyrano[3,2-g]chromen-10-yl)hexanoic acid](/img/structure/B94809.png)
